Methyl 10-methyloctadecanoate
Overview
Description
Methyl 10-methyloctadecanoate, also known as Methyl tuberculostearate or Tuberculostearic acid methyl ester, is a branched fatty acid methyl ester. It is a derivative of octadecanoic acid, specifically modified with a methyl group at the 10th carbon position. This compound is primarily used in scientific research and industrial applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 10-methyloctadecanoate can be synthesized through the esterification of 10-methyloctadecanoic acid with methanol in the presence of an acid catalyst. The reaction typically involves heating the mixture under reflux conditions to facilitate the esterification process. The reaction can be represented as follows:
10-methyloctadecanoic acid+methanol→Methyl 10-methyloctadecanoate+water
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale esterification processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous reactors and efficient separation techniques, such as distillation, are common practices to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions: Methyl 10-methyloctadecanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products:
Oxidation: Formation of 10-methyloctadecanoic acid or 10-methyl-9-octadecanone.
Reduction: Formation of 10-methyloctadecanol.
Substitution: Formation of various esters or amides depending on the nucleophile used
Scientific Research Applications
Methyl 10-methyloctadecanoate is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used as a reference standard in gas chromatography and mass spectrometry for the analysis of fatty acids.
Biology: Studied for its role in lipid metabolism and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of bioactive compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules .
Mechanism of Action
The mechanism of action of Methyl 10-methyloctadecanoate involves its interaction with lipid metabolic pathways. It can be incorporated into cellular membranes, affecting membrane fluidity and function. The compound may also interact with specific enzymes involved in lipid metabolism, influencing various biochemical processes .
Comparison with Similar Compounds
Methyl stearate: A straight-chain fatty acid methyl ester with similar physical properties but lacks the branched structure.
Methyl 10-undecenoate: An unsaturated fatty acid methyl ester with a double bond at the 10th carbon position.
Methyl 10-hydroxyundecanoate: A hydroxylated derivative with different reactivity and applications.
Uniqueness: Methyl 10-methyloctadecanoate is unique due to its branched structure, which imparts distinct physical and chemical properties. This branching can influence its reactivity, solubility, and interaction with biological systems, making it valuable for specific research and industrial applications .
Properties
IUPAC Name |
methyl 10-methyloctadecanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H40O2/c1-4-5-6-7-10-13-16-19(2)17-14-11-8-9-12-15-18-20(21)22-3/h19H,4-18H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATERKICZYCBQCQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC(C)CCCCCCCCC(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H40O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00339160 | |
Record name | Methyl 10-methyloctadecanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00339160 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2490-19-9 | |
Record name | Methyl 10-methyloctadecanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00339160 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What can you tell us about the structure of Methyl 10-methyloctadecanoate?
A1: While the abstract doesn't provide spectroscopic data, we can infer some structural information. This compound is the methyl ester of 10-methyloctadecanoic acid. This means it has a long hydrocarbon chain (18 carbons) with a methyl group branching off the 10th carbon. The molecular formula for this compound is C20H40O2, and its molecular weight is 312.53 g/mol.
Q2: What does the research tell us about the synthesis of this compound?
A2: The research paper focuses on synthesizing a racemic mixture of 10-methyloctadecanoic acid []. While the abstract doesn't detail the exact steps, it mentions "methyl substituted unsaturated C18 ester intermediates." This suggests the synthesis likely involves reactions with methyl-substituted unsaturated esters containing 18 carbons, ultimately leading to the final product.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.